molecular formula C11H11NO2 B1611642 N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide CAS No. 58161-36-7

N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide

Cat. No. B1611642
CAS RN: 58161-36-7
M. Wt: 189.21 g/mol
InChI Key: IFBILVRMVDFLNK-UHFFFAOYSA-N
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Description

N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, also known as indanocetam, is a nootropic drug that belongs to the racetam family. It was first synthesized in the 1980s and has been studied for its potential cognitive-enhancing effects.

Scientific Research Applications

    Chemistry and Synthesis

    • Field : Chemistry
    • Application : This compound is synthesized as a derivative belonging to the isoindolo[2,1-a]quinoline family .
    • Method : The synthesis involves a Claisen–Smichdt-type condensation reaction .
    • Results : The reaction yielded a 75% success rate .

    Biological Activities of Indole Derivatives

    • Field : Pharmacology
    • Application : Indole derivatives, which this compound is a part of, have various biological activities .
    • Method : These compounds are synthesized and then tested for various biological activities .
    • Results : Indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

properties

IUPAC Name

N-(3-oxo-1,2-dihydroinden-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7(13)12-9-4-2-3-8-5-6-10(14)11(8)9/h2-4H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBILVRMVDFLNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30515137
Record name N-(3-Oxo-2,3-dihydro-1H-inden-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide

CAS RN

58161-36-7
Record name N-(3-Oxo-2,3-dihydro-1H-inden-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

147 mg (0.84 mmol) N-indan-4-yl-acetamide are dissolved in 10 ml acetone and combined with 770 μl of a 15% aqueous magnesium sulphate solution. The solution is cooled to 0° C. and 397 mg (2.490 mmol) potassium permanganate are added batchwise. After 2 h the mixture is diluted with 50 ml of water, and extracted three times with 20 ml chloroform. The organic phase is dried with magnesium sulphate and the solvent is eliminated in vacuo and the crude product is purified by chromatography. The carrier used is silica gel and the eluant used is a mixture of cyclohexane:ethyl acetate (85:15).
Quantity
147 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
397 mg
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide
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N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide
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N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide

Citations

For This Compound
3
Citations
MV Sigalov, BA Shainyan, NN Chipanina… - Tetrahedron, 2020 - Elsevier
An unusual effect of hydrogen bond strengthening upon coordination of the basic center with another H-bond donor, recently observed for OH⋯O⋯HN bifurcated system in (2Z)-7-…
Number of citations: 8 www.sciencedirect.com
W Li, S Zheng, M Higgins, RP Morra Jr… - Journal of Medicinal …, 2015 - ACS Publications
A monocyclic compound 3 (3-ethynyl-3-methyl-6-oxocyclohexa-1,4-dienecarbonitrile) is a highly reactive Michael acceptor leading to reversible adducts with nucleophiles, which …
Number of citations: 25 pubs.acs.org
MV Sigalov, NN Chipanina, LP Oznobikhina… - Tetrahedron, 2022 - Elsevier
The products of condensation of pyridine-2-carbaldehyde with 1-indanone (4) 5,6-dimethoxy-1-indanone (5), and 7-acetamido-1-indanone (6) were synthesized and studied as …
Number of citations: 1 www.sciencedirect.com

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